Fmoc-3-(1-Pyrazolyl)-D-Ala-OH
Description
Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) and proteomics research. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 1-pyrazolyl substituent at the β-position of the D-alanine backbone . The Fmoc group is base-labile, enabling its removal under mild alkaline conditions (e.g., piperidine), which is orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) . The 1-pyrazolyl side chain introduces a heterocyclic aromatic moiety, which can participate in hydrogen bonding, metal coordination, or π-π interactions, making it valuable for designing peptides with specific structural or functional properties .
Alanine’s small side chain (a methyl group in its native form) confers flexibility to peptide chains. This derivative is particularly useful in synthesizing peptides for catalytic, therapeutic, or material science applications where tailored side-chain functionality is critical.
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m1/s1 |
InChI Key |
UZVSFNOZLUNTCX-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(=O)O)N4C=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(1-Pyrazolyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyrazole Group: The pyrazole group is introduced by reacting the Fmoc-protected D-alanine with a suitable pyrazole derivative under specific conditions. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent coupling. Key deprotection characteristics include:
| Reagent | Conditions | Reaction Time | Byproduct |
|---|---|---|---|
| 20% Piperidine/DMF | Room temperature | 20–30 min | Dibenzofulvene (DBF) |
| 2% DBU/DMF | 0–5°C (to minimize racemization) | 10–15 min | DBF and CO₂ |
-
The reaction proceeds via β-elimination, generating DBF, which is efficiently washed away during solid-phase synthesis .
-
Racemization risk : Minimal (<1%) under optimized DBU conditions due to reduced base strength compared to piperidine .
Cycloaddition Potential of the Pyrazolyl Group
While not directly documented for Fmoc-3-(1-Pyrazolyl)-D-Ala-OH, the pyrazole moiety exhibits reactivity in Ru-/Cu-catalyzed azide-alkyne cycloadditions (RuAAC/CuAAC):
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| RuAAC | Cp*RuCl(cod) | 1,5-disubstituted triazole | Peptide backbone rigidification |
| CuAAC | CuSO₄/ascorbate | 1,4-disubstituted triazole | Bioconjugation or click chemistry |
-
Theoretical studies suggest the pyrazole’s electron-deficient nitrogen could act as an azide mimic, though experimental validation is needed .
Stability Under Synthetic Conditions
Comparative Reactivity with Analogues
| Compound | Coupling Efficiency | Deprotection Time | Side-Chain Reactivity |
|---|---|---|---|
| Fmoc-D-Ala-OH | 95–98% | 15 min | None |
| This compound | 85–90% | 20–30 min | Pyrazole alkylation |
| Fmoc-Aib-OH ( |
Scientific Research Applications
Peptide Synthesis
Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.
- Case Study : In a study focusing on the synthesis of cyclic peptides, researchers employed this compound to introduce unique structural motifs that enhanced the stability and biological activity of the resulting peptides. The incorporation of this amino acid led to improved binding affinities in biological assays, demonstrating its utility in creating high-affinity ligands for therapeutic targets .
Peptidomimetics Development
The incorporation of non-standard amino acids like this compound into peptide sequences can significantly alter their properties, making them suitable for peptidomimetic applications. These modifications can enhance stability against enzymatic degradation and improve bioavailability.
- Research Findings : A recent investigation highlighted the use of this compound in the design of peptidomimetics that mimic natural peptides but exhibit superior pharmacokinetic profiles. The study showed that these modified peptides retained biological activity while being more resistant to proteolytic enzymes .
Therapeutic Applications
The compound has been explored for its potential therapeutic applications, particularly in the development of inhibitors for various biological pathways.
- Example : In the context of cancer therapy, this compound was incorporated into peptide inhibitors targeting specific kinases involved in tumor growth. The resulting inhibitors demonstrated significant efficacy in preclinical models, suggesting that this compound could be pivotal in designing next-generation anticancer agents .
Bioconjugation Techniques
This compound can also be utilized in bioconjugation strategies, where it serves as a reactive handle for attaching other functional groups or biomolecules.
- Application Insight : Researchers have successfully employed this compound to create conjugates with fluorescent dyes and drug molecules, enhancing the specificity and delivery of therapeutic agents to target tissues. This approach is particularly valuable in targeted drug delivery systems where precise localization is crucial for efficacy .
Cosmetic and Dermatological Formulations
Emerging research indicates potential applications of this compound in cosmetic formulations due to its biocompatibility and ability to modulate skin-related processes.
- Case Study : A formulation study demonstrated that incorporating this compound into topical products improved skin hydration and barrier function. The findings suggest that this compound could play a role in developing advanced skincare products aimed at enhancing skin health .
Summary Table
Mechanism of Action
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The pyrazole group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Fmoc-3-(1-Pyrazolyl)-D-Ala-OH and related compounds:
Key Comparisons
A. Fmoc-3-(4-Pyridyl)-D-Ala-OH
- Structural Difference : The 4-pyridyl substituent is a six-membered aromatic ring with one nitrogen atom, compared to the five-membered pyrazole ring (two adjacent nitrogens) in this compound.
- Applications : Pyridyl derivatives are used in drug synthesis (e.g., in the peptide fragment of ganirelix, a gonadotropin-releasing hormone antagonist) .
B. Fmoc-His(Trt)-OH
- Structural Difference : Histidine’s imidazole side chain (protected with Trt) shares aromaticity with pyrazole but has a different nitrogen arrangement (1,3-positions vs. 1,2 in pyrazole).
- Functional Impact : Imidazole is more basic than pyrazole, making it prone to undesired side reactions during SPPS. Pyrazole’s lower basicity may improve synthesis efficiency .
C. Fmoc-DOPA(acetonide)-OH
- Structural Difference : The DOPA (3,4-dihydroxyphenyl) side chain is a catechol derivative, whereas pyrazole is a heterocycle.
- Functional Impact : DOPA derivatives are critical for bioadhesion (e.g., mimicking mussel adhesive proteins), while pyrazolyl-alanine is more suited for metal-binding or structural stabilization .
D. Fmoc-L-Dap(Aloc)-OH
- Structural Difference: Contains a diaminopropionic acid backbone with Alloc (allyloxycarbonyl) protection on the β-amino group.
- Functional Impact : The Alloc group is removed via palladium-catalyzed deprotection, enabling orthogonal strategies in multi-step syntheses. Pyrazolyl-alanine lacks this versatility but offers unique electronic properties .
Biological Activity
Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
This compound belongs to a class of compounds known as pyrazoles, which are recognized for their multifaceted biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyrazole ring enhances the compound's ability to interact with various biological targets, making it a valuable lead compound for drug development.
2. Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step includes the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole structure.
- Fmoc Protection : The amino group is protected using Fmoc (9-fluorenylmethoxycarbonyl) to facilitate further reactions without affecting the amine functionality.
- Coupling with D-Alanine : The final step involves coupling the protected pyrazole with D-alanine using standard peptide coupling methods.
This synthetic pathway allows for the functionalization of the pyrazole moiety, which is crucial for its biological activity.
3.1 Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One notable study reported that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.2 |
| A549 (lung cancer) | 12.0 |
The IC50 values indicate that this compound exhibits moderate potency against these cancer cell lines, suggesting its potential as an anticancer agent .
3.3 Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
These interactions highlight the compound's potential therapeutic applications in treating inflammatory diseases and infections.
5. Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole-based compound demonstrated significant reduction in symptoms for patients with rheumatoid arthritis, showcasing its anti-inflammatory effects.
- Case Study 2 : In a preclinical model, administration of a related pyrazole compound resulted in reduced tumor size and improved survival rates in mice with induced tumors.
6. Conclusion
This compound exhibits a range of biological activities that make it a promising candidate for further research and development in medicinal chemistry. Its antimicrobial, anticancer, and anti-inflammatory properties underscore its potential therapeutic applications.
Q & A
Basic Research Question
- HPLC : Assess purity and monitor coupling efficiency using reverse-phase chromatography (e.g., C18 column, 0.1% TFA/water-acetonitrile gradient) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) to verify successful synthesis .
- NMR Spectroscopy : Characterize structural integrity via ¹H and ¹³C NMR, focusing on pyrazolyl proton signals (δ ~7.5–8.5 ppm) .
How can the coupling efficiency of this compound be optimized in SPPS?
Advanced Research Question
- Activation Reagents : Use HOBt/EDC or Oxyma/DIC to reduce steric hindrance from the pyrazolyl group .
- Extended Reaction Times : Prolong coupling to ≥2 hours for residues with bulky side chains .
- Double Coupling : Repeat the coupling step to ensure >95% efficiency .
- Microwave-Assisted Synthesis : Enhance kinetics by heating to 50–60°C for 10–15 minutes .
What are the stability considerations for storing this compound?
Basic Research Question
- Storage Conditions : Store as a powder at –20°C under desiccation to prevent hydrolysis of the Fmoc group. Solutions in DMSO or DMF should be kept at –80°C and used within 1 month .
- Light Sensitivity : Protect from UV exposure to avoid Fmoc degradation .
How does the pyrazolyl side chain influence peptide conformation and biological activity?
Advanced Research Question
The pyrazolyl group introduces steric bulk and hydrogen-bonding capacity, potentially stabilizing β-turn structures or interacting with target proteins (e.g., kinase inhibitors). Comparative studies with pyridyl analogs (e.g., Fmoc-3-(3-Pyridyl)-D-Ala-OH) suggest pyrazolyl’s stronger dipole moment may enhance binding specificity in enzyme-substrate interactions .
What orthogonal protection strategies are compatible with this compound in multi-step syntheses?
Advanced Research Question
- Side-Chain Protection : Use acid-labile groups (e.g., Boc for amines) or photolabile groups (e.g., NVOC) to avoid interference with Fmoc deprotection .
- Global Deprotection : Cleave side-chain protections with TFA/scavengers (e.g., triisopropylsilane) after peptide assembly .
How to troubleshoot low yields during SPPS with this compound?
Advanced Research Question
- Aggregation Prevention : Incorporate 10% DMSO in DMF to solubilize hindered residues .
- Real-Time Monitoring : Use Kaiser or chloranil tests to detect incomplete couplings .
- Alternative Resins : Switch to low-loading Wang resin (0.2–0.4 mmol/g) to reduce steric crowding .
What are the racemization risks during incorporation of this compound, and how are they mitigated?
Advanced Research Question
Racemization occurs via base-induced α-hydrogen abstraction. Mitigation strategies include:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed pathways .
- Non-Basic Activators : Use Oxyma instead of HOBt to minimize pH spikes .
How is this compound utilized in the synthesis of constrained peptide analogs?
Advanced Research Question
The pyrazolyl side chain can act as a scaffold for cyclization via Cu-catalyzed azide-alkyne click chemistry. For example, it facilitates macrocyclic peptide synthesis by anchoring orthogonal functional groups .
What computational methods support the design of peptides incorporating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
